molecular formula C13H19NO2 B15241800 2-(2-Methoxyphenyl)-5,5-dimethylmorpholine

2-(2-Methoxyphenyl)-5,5-dimethylmorpholine

Cat. No.: B15241800
M. Wt: 221.29 g/mol
InChI Key: DELZORBSUKCZJJ-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-5,5-dimethylmorpholine is a morpholine derivative characterized by a 5,5-dimethyl-substituted morpholine ring and a 2-methoxyphenyl group at the 2-position. Morpholine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to modulate biological activity. The methoxy group on the phenyl ring introduces electron-donating effects, influencing solubility, binding affinity, and metabolic stability compared to other substituents .

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

2-(2-methoxyphenyl)-5,5-dimethylmorpholine

InChI

InChI=1S/C13H19NO2/c1-13(2)9-16-12(8-14-13)10-6-4-5-7-11(10)15-3/h4-7,12,14H,8-9H2,1-3H3

InChI Key

DELZORBSUKCZJJ-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(CN1)C2=CC=CC=C2OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenyl)-5,5-dimethylmorpholine can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxyphenylamine with 5,5-dimethyl-2-chloromorpholine under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like potassium carbonate. The mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-(2-Methoxyphenyl)-5,5-dimethylmorpholine may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously extracted. This method ensures a higher yield and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)-5,5-dimethylmorpholine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The phenyl ring can be reduced to a cyclohexyl ring.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 2-(2-Hydroxyphenyl)-5,5-dimethylmorpholine.

    Reduction: Formation of 2-(2-Cyclohexyl)-5,5-dimethylmorpholine.

    Substitution: Formation of 2-(2-Halophenyl)-5,5-dimethylmorpholine.

Scientific Research Applications

2-(2-Methoxyphenyl)-5,5-dimethylmorpholine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)-5,5-dimethylmorpholine involves its interaction with specific molecular targets. The methoxy group and the morpholine ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Substituent Variations and Structural Data

Compound Name Substituent (Position) Molecular Formula CAS Number Key Structural Features
2-(2-Methoxyphenyl)-5,5-dimethylmorpholine -OCH₃ (ortho) C₁₃H₁₉NO₂ Not explicitly provided Methoxy group enhances electron density on phenyl ring
2-(2-Chlorophenyl)-5,5-dimethylmorpholine hydrochloride -Cl (ortho) C₁₂H₁₇ClNO·HCl 1311315-91-9 Chlorine introduces electron-withdrawing effects; hydrochloride salt improves solubility
2-(3-Chlorophenyl)-5,5-dimethylmorpholine -Cl (meta) C₁₂H₁₆ClNO Not explicitly provided Meta-substitution alters steric and electronic interactions compared to ortho
5,5-Dimethyl-2-phenylmorpholine hydrochloride -C₆H₅ (phenyl) C₁₂H₁₈ClNO Not explicitly provided Phenyl group lacks polar substituents, reducing polarity

Electronic and Physicochemical Properties

  • Electron-Donating vs. In contrast, chlorine (electron-withdrawing) in the chlorophenyl analogs may improve stability against oxidative degradation .
  • Solubility and Stability :

    • Hydrochloride salts (e.g., 2-(2-chlorophenyl) analog) enhance aqueous solubility, making them suitable for industrial formulations .
    • Methoxy groups may confer better metabolic stability compared to halogenated analogs due to reduced susceptibility to enzymatic dehalogenation .

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